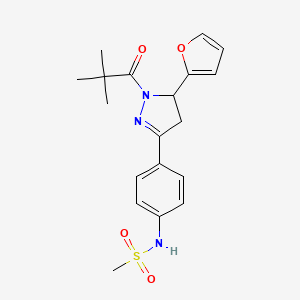

N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(2,2-dimethylpropanoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-19(2,3)18(23)22-16(17-6-5-11-26-17)12-15(20-22)13-7-9-14(10-8-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRSIMLRGNLQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 389.47 g/mol. It features a furan ring, a pyrazole moiety, and a methanesulfonamide group, which contribute to its biological activity.

Furan and pyrazole derivatives are known for their interaction with various biological targets, including enzymes and receptors. The specific mechanisms through which N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects include:

- Antiviral Activity : Compounds containing furan have demonstrated antiviral properties by inhibiting viral replication.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activities

Research has highlighted various biological activities associated with this compound:

- Antimicrobial Activity : Exhibits significant effects against a range of bacterial strains.

- Antidiabetic Effects : Shows potential in regulating glucose metabolism.

- Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated that N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy

In another research project, the compound was tested against multiple bacterial strains. It demonstrated notable antibacterial activity, particularly against resistant strains, suggesting potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan and pyrazole rings exhibit various biological activities, including:

- Anticancer : Similar compounds have shown efficacy in inhibiting tumor growth by targeting specific cellular pathways.

- Antimicrobial : The presence of the furan ring often correlates with antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory : Pyrazole derivatives are frequently studied for their ability to modulate inflammatory responses.

Potential Therapeutic Applications

The unique structural features of N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggest several potential therapeutic applications:

- Cancer Therapy : The compound may inhibit specific cancer cell lines through targeted mechanisms. For example, similar pyrazole derivatives have been documented to induce apoptosis in cancer cells by modulating Bcl-2 pathways.

- Infectious Disease Treatment : Given the antimicrobial potential, research into this compound could lead to new treatments for resistant bacterial strains. Compounds with furan moieties have been particularly effective against various pathogens .

- Inflammatory Disorders : The anti-inflammatory properties of related compounds suggest that this compound could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of cell proliferation and induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of furan-containing sulfonamides. It was reported that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential for derivatives like N-(4-(5-(furan-2-yl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

- Synthesis Yields: Analogs like 4af and 4n were synthesized in 70–73% yields via cyclocondensation, while compound 7 achieved a 76% yield .

- Physical Properties : Melting points vary significantly: 69–70°C (4af), 109–110°C (4n), and 168–170°C (compound 7), reflecting substituent effects on crystallinity .

Physicochemical and Pharmacokinetic Insights

Table 3: Molecular Properties

- Solubility and Stability : The methanesulfonamide group in the target compound and ’s analog may enhance water solubility compared to bulkier aryl sulfonamides (e.g., 4af and 4n) . The pivaloyl group in the target compound likely increases metabolic stability due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.